Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate
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Overview
Description
Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanecarboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the use of trifluoromethyl iodide (CF3I) and a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules . This interaction can lead to changes in the activity or function of the target molecules, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- 4-Bromoanisole
- 2-Aminophenylboronic acid pinacol ester
Uniqueness
Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is unique due to its combination of a trifluoromethyl group and a cyclobutanecarboxylate ester, which imparts distinct chemical and physical properties. These properties can enhance its reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C12H12F3NO2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
methyl 3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H12F3NO2/c1-18-11(17)8-4-7(5-8)10-6-9(2-3-16-10)12(13,14)15/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
DXYQRNDGYQSIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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